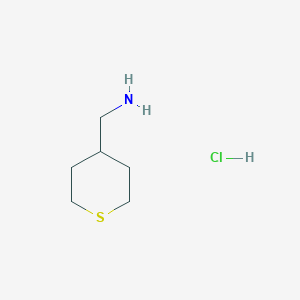

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thian-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREBXEFIPXBLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640349 | |

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-21-1 | |

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Introduction and Compound Profile

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a saturated six-membered thiopyran ring, which imparts specific conformational and electronic properties, linked to a primary aminomethyl group. As a hydrochloride salt, its physicochemical properties, particularly solubility, are enhanced, making it a suitable candidate for various research and development applications. Understanding its physical properties is a critical first step in its handling, characterization, and application in further scientific studies.

This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their verification, and offers expert insights into the rationale behind these characterization techniques.

| Identifier | Details |

| Chemical Name | This compound |

| Synonyms | 4-(Aminomethyl)tetrahydro-2H-thiopyran hydrochloride, thian-4-ylmethanamine hydrochloride[1][2] |

| CAS Number | 950603-21-1[1][2] |

| Molecular Formula | C₆H₁₄ClNS |

| Molecular Weight | 167.70 g/mol |

| Chemical Structure | A tetrahydrothiopyran ring with an aminomethyl substituent at the 4-position, presented as a hydrochloride salt. |

Core Physical Properties

The fundamental physical characteristics of a compound dictate its storage, handling, and formulation requirements. For this compound, the key properties are summarized below.

| Property | Observation / Value | Significance & Expert Insights |

| Appearance | White to off-white solid[1][2] | The color and state are primary indicators of material identity and purity. Any significant deviation (e.g., discoloration to yellow or brown) may suggest degradation or the presence of impurities, necessitating re-purification or re-analysis. |

| Melting Point | 255-257 °C[1][2] | A sharp melting point range is a strong indicator of high purity for a crystalline solid. The relatively high value is typical for an amine salt, reflecting strong ionic interactions in the crystal lattice. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. |

| Storage Conditions | Store at 2-8 °C, protect from light[1][2] | Refrigerated storage is recommended to minimize the rate of potential degradation pathways. Protection from light is crucial as UV radiation can provide the activation energy for photolytic decomposition, particularly in compounds with heteroatoms and amine functionalities. |

Solubility Characteristics

While specific quantitative solubility data is not widely published, the chemical structure provides a strong basis for qualitative assessment. As a hydrochloride salt of a primary amine, the compound is expected to be polar and exhibit good solubility in polar protic solvents, most notably water. The protonated amine group can readily form hydrogen bonds with water molecules, facilitating dissolution. Conversely, its solubility is expected to be limited in non-polar organic solvents like hexanes or toluene.

A systematic solubility assessment is a foundational experiment in drug development, influencing everything from reaction work-ups to formulation strategies.

Experimental Protocol: Qualitative Solubility Assessment

This protocol describes a standard, reliable method for determining the qualitative solubility of a compound in various laboratory solvents. The causality for this experimental design is to establish a practical solubility profile by challenging the compound with a range of solvents representing a spectrum of polarities.

Methodology:

-

Preparation: Dispense 1-2 mg of this compound into separate, clearly labeled small glass vials.

-

Solvent Addition: To each vial, add 100 µL of a test solvent (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate). This initial ratio (~10-20 mg/mL) represents a common concentration for screening assays.

-

Mixing: Vortex each vial vigorously for 30-60 seconds to ensure thorough mixing and facilitate dissolution.

-

Observation (Initial): Visually inspect each vial against a dark background. Classify as:

-

Freely Soluble: The solution is clear and transparent with no visible solid particles.

-

Partially Soluble: The solution is hazy or contains undissolved solid particles.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Incremental Solvent Addition (for non-soluble samples): For vials where the compound is not freely soluble, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL. Note the volume at which complete dissolution occurs, if at all. This provides a semi-quantitative estimate of solubility.

-

Heating (Optional): If a compound is partially soluble or insoluble at room temperature, the vial can be gently warmed (e.g., to 40-50 °C) to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling. This step is critical for understanding potential crystallization behavior.

-

Documentation: Record all observations in a structured table.

Caption: Workflow for Qualitative Solubility Assessment.

Experimental Protocol for Physical Property Determination

Melting Point Determination

The melting point is determined to confirm the identity and purity of the compound. The protocol below uses a standard digital melting point apparatus, a self-validating system when properly calibrated.

Causality Statement: A slow heating ramp rate (~1-2 °C/minute) near the expected melting point is critical. A fast ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and elevated melting range. Using a certified standard (e.g., caffeine, vanillin) validates the instrument's performance.

Methodology:

-

Instrument Calibration: Verify the calibration of the digital melting point apparatus using a certified reference standard with a known melting point close to the expected value of the sample.

-

Sample Preparation: Finely crush a small amount of the white to off-white solid this compound into a powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure the sample is densely packed at the bottom.

-

Initial Heating (Rapid): Place the loaded capillary into the apparatus. Set the starting temperature to ~20 °C below the expected melting point (e.g., 235 °C). Heat rapidly to this temperature.

-

Fine Heating (Slow Ramp): Once the starting temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

-

Reporting: Report the melting point as the range T₁ - T₂. For this compound, the expected range is 255-257 °C[1][2].

Caption: Standard Operating Procedure for Melting Point Determination.

Conclusion

The physical properties of this compound—a white, high-melting solid with expected good aqueous solubility—are foundational to its application in scientific research. The defined melting point of 255-257 °C serves as a critical quality control parameter. The protocols outlined in this guide represent robust, standard methodologies for the verification of these properties, ensuring data integrity and reproducibility. For any drug development professional, adherence to these systematic characterization principles is not merely procedural; it is essential for building a reliable and comprehensive data package for any compound of interest.

References

Spectroscopic Profile of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride: A Technical Guide

Introduction

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential as a scaffold in the synthesis of novel therapeutic agents. The tetrahydrothiopyran ring, a sulfur-containing analog of cyclohexane, imparts specific conformational and electronic properties that can influence biological activity. Accurate structural elucidation and characterization are paramount in the drug development pipeline, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API).

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, forms the basis for the interpretation of its spectroscopic data. The presence of a primary amine hydrochloride introduces characteristic spectral features, while the tetrahydrothiopyran ring system dictates the chemical environment of the constituent protons and carbons.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample like this compound is crucial for accurate interpretation.

Figure 2: A typical workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated solvents such as D₂O or DMSO-d₆ are chosen to avoid overwhelming the spectrum with solvent protons. The choice between them depends on the solubility of the hydrochloride salt. D₂O is often preferred for its ability to exchange with the amine protons, simplifying the spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal outside the typical range for organic molecules.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which result in a weaker signal compared to ¹H.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals a set of distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.1-3.3 | Triplet | 2H | -CH₂-NH₃⁺ |

| ~2.8-3.0 | Multiplet | 2H | Axial Protons adjacent to S |

| ~2.5-2.7 | Multiplet | 2H | Equatorial Protons adjacent to S |

| ~1.8-2.0 | Multiplet | 1H | CH (methine) |

| ~1.6-1.8 | Multiplet | 4H | Ring CH₂ |

| ~8.0-9.0 | Broad Singlet | 3H | -NH₃⁺ |

Interpretation of ¹H NMR Data:

-

The downfield shift of the protons on the carbon adjacent to the ammonium group (~3.1-3.3 ppm) is due to the electron-withdrawing effect of the positively charged nitrogen.

-

The protons on the carbons adjacent to the sulfur atom are diastereotopic and are expected to show complex multiplets due to both geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts due to the anisotropy of the C-S bond.

-

The broad singlet corresponding to the ammonium protons (~8.0-9.0 ppm) is characteristic of exchangeable protons and its chemical shift can be highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~45-50 | -CH₂-NH₃⁺ |

| ~35-40 | CH (methine) |

| ~30-35 | Ring CH₂ adjacent to S |

| ~25-30 | Ring CH₂ |

Interpretation of ¹³C NMR Data:

-

Similar to the ¹H NMR, the carbon attached to the ammonium group is shifted downfield due to the inductive effect of the nitrogen.

-

The carbons of the tetrahydrothiopyran ring appear in the aliphatic region, with the carbons alpha to the sulfur atom being slightly downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Data Acquisition

An In-depth Technical Guide to the Solubility Profile of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Abstract

The aqueous solubility of a chemical entity is a cornerstone of its developability, influencing everything from biological screening results to formulation strategies. This guide provides a comprehensive technical overview of the solubility profile for (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS No. 950603-21-1). As a primary amine hydrochloride salt, its solubility is critically dependent on pH. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for determining its kinetic, thermodynamic, and pH-dependent solubility. Methodologies for robust analytical quantification using High-Performance Liquid Chromatography (HPLC) are detailed, ensuring data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and accurate solubility assessment for this compound or structurally similar ionizable molecules.

Introduction and Physicochemical Characterization

This compound is a saturated heterocyclic compound containing a primary amine. The presence of the basic nitrogen atom makes the molecule ionizable, and it is supplied as a hydrochloride salt to enhance its aqueous solubility and stability.[1][2] Understanding the precise solubility of this salt is paramount for any application requiring its dissolution in aqueous media, such as in vitro biological assays or formulation development.[3][4] Low solubility can lead to underestimated toxicity, poor bioavailability, and unreliable assay results, making a thorough solubility assessment a critical early-stage activity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure | - | |

| CAS Number | 950603-21-1 | [6] |

| Molecular Formula | C₆H₁₄ClNS | [6] |

| Molecular Weight | 167.70 g/mol (as HCl salt) | Calculated |

| Appearance | White to off-white solid | [6] |

| Melting Point | 255-257 °C | [6] |

| Ionization | Weak base (forms a salt with HCl) | Inferred |

Theoretical Framework: pH-Dependent Solubility of an Amine Salt

As a hydrochloride salt of a primary amine, the solubility of this compound is intrinsically linked to the pH of the aqueous medium. The amine group can exist in a protonated (charged, R-CH₂NH₃⁺) or a neutral (uncharged, R-CH₂NH₂) state.

-

At Low pH (Acidic): The equilibrium is shifted towards the protonated, cationic form (R-CH₂NH₃⁺). This charged species is highly polar and interacts favorably with water, leading to higher solubility.[7][8]

-

At High pH (Basic): As the pH increases above the pKa of the conjugate acid, the amine group is deprotonated to its neutral "free base" form (R-CH₂NH₂). This uncharged form is significantly less polar and, consequently, less soluble in water.[9]

This relationship, governed by the Henderson-Hasselbalch equation, dictates that a pH-solubility profile is essential for a complete understanding.[10] Furthermore, at very low pH values where chloride ions are abundant, the "common ion effect" can potentially suppress the solubility of the hydrochloride salt.[11]

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. (TETRAHYDROTHIOPYRAN-4-YLMETHYL)AMINE HYDROCHLORIDE | 950603-21-1 [chemicalbook.com]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride: Structure, Conformation, and Applications

This guide provides a comprehensive technical overview of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, conformational analysis, synthesis, and applications, offering insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the Thiopyran Scaffold

The tetrahydrothiopyran ring system, a sulfur-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique stereoelectronic properties, including the longer C-S bond length and smaller C-S-C bond angle compared to its oxygen analog (tetrahydropyran), influence its conformational behavior and interaction with biological targets.[2] Molecules incorporating this moiety have demonstrated a wide range of biological activities, making them attractive building blocks for the design of novel therapeutics.[1] this compound, in particular, presents a versatile platform for further chemical modification, featuring a primary amine that can serve as a key pharmacophore or a handle for conjugation.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, (Tetrahydro-2H-thiopyran-4-YL)methanamine. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which are crucial properties for pharmaceutical development.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 950603-21-1 | N/A |

| Molecular Formula | C6H14ClNS | N/A |

| Molecular Weight | 167.70 g/mol | N/A |

| Synonyms | 4-(Aminomethyl)tetrahydro-2H-thiopyran hydrochloride, Thian-4-ylmethanamine hydrochloride | N/A |

Conformational Analysis: The Chair Conformation and Substituent Orientation

The tetrahydrothiopyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This results in two primary chair conformers that are in equilibrium. The substituent at the C4 position, the aminomethyl group (-CH2NH3+), can occupy either an axial or an equatorial position.

The conformational preference is dictated by the steric bulk of the substituent. Generally, larger substituents favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. In the case of this compound, the aminomethyl group is expected to predominantly reside in the equatorial position to minimize these steric clashes.

Caption: Conformational equilibrium of the (Tetrahydro-2H-thiopyran-4-YL)methanamine cation.

Note: Due to the limitations of the current environment, the images for the axial and equatorial conformers cannot be dynamically generated and embedded. The DOT script is a template illustrating the relationship. In a full implementation, the IMG SRC would point to actual chemical structure images.

Synthesis of this compound

The synthesis of this compound can be envisioned starting from the commercially available tetrahydro-4H-thiopyran-4-one. A plausible synthetic route involves a reductive amination of the ketone.

Experimental Protocol: Reductive Amination of Tetrahydro-4H-thiopyran-4-one

This protocol is adapted from the synthesis of the analogous 4-(aminomethyl)tetrahydro-2H-pyran.[3]

Step 1: Formation of the Imine/Enamine Intermediate

-

In a round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq.).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

Step 2: Reduction to the Amine

-

To the reaction mixture, add a reducing agent. A common choice is sodium borohydride (NaBH4, 1.5-2.0 eq.) in portions at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere can be employed.[3]

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Salt Formation

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Tetrahydro-2H-thiopyran-4-YL)methanamine.

-

Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The (Tetrahydro-2H-thiopyran-4-YL)methanamine scaffold is a valuable building block in drug discovery due to its structural features that can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.

-

CNS Agents: The related 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol has been utilized as a key intermediate in the synthesis of agents targeting the central nervous system (CNS), including treatments for epilepsy, neuropathic pain, and anxiety disorders.[4] The constrained ring system can enhance metabolic stability and target selectivity.

-

Enzyme Inhibitors: The aminomethyl group can act as a key binding element to the active site of enzymes. For instance, the analogous 4-aminomethyltetrahydropyran has been used in the development of selective inhibitors of mTOR kinase and PDE10A for the treatment of cancer and schizophrenia, respectively.[5]

-

Scaffold for Library Synthesis: The primary amine provides a convenient point for diversification, allowing for the rapid synthesis of libraries of compounds for high-throughput screening. This is crucial in the early stages of drug discovery to identify hit and lead compounds.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with a well-defined chemical structure and conformational preference. Its synthesis is achievable through established chemical transformations, and its applications in medicinal chemistry, particularly in the development of CNS agents and enzyme inhibitors, are significant. This guide provides a foundational understanding for researchers and scientists working with this promising compound, enabling further exploration of its potential in the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Reactivity and Stability of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Abstract

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, valued for its unique structural features combining a primary amine and a thioether within a saturated heterocyclic scaffold. This guide provides an in-depth analysis of its chemical reactivity and stability profile, tailored for researchers, scientists, and drug development professionals. We delve into the nuanced reactivity of its core functional groups, outline robust protocols for comprehensive stability assessment through forced degradation studies, and offer expert insights into the underlying chemical principles. The methodologies presented are designed to be self-validating, ensuring the generation of reliable data crucial for formulation development, shelf-life prediction, and regulatory compliance.

Molecular Profile and Physicochemical Characteristics

This compound is a white to off-white solid at room temperature.[1] Its structure is defined by a saturated six-membered thiopyran ring, with a methanamine hydrochloride group at the C4 position. The presence of the primary amine as its hydrochloride salt significantly influences its physical properties, such as solubility and melting point, while the thioether moiety introduces a specific site for potential oxidative reactions.

Chemical Structure

Caption: Structure of this compound.

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 950603-21-1 | [1] |

| Molecular Formula | C₆H₁₄ClNS | [2] |

| Molecular Weight | 167.70 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 255-257 °C | [1] |

| Storage Temperature | 2-8 °C, protect from light | [1] |

Chemical Reactivity Profile

The reactivity of this molecule is governed by its two primary functional groups: the nucleophilic primary amine and the oxidizable thioether. The hydrochloride salt form tempers the amine's basicity and nucleophilicity, but it can still participate in a range of chemical transformations.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom, even when protonated in the salt form, can be made available for nucleophilic attack, particularly in the presence of a base.[3]

-

Acylation: This is a hallmark reaction of primary amines. They react readily with acylating agents like acyl chlorides and acid anhydrides via a nucleophilic addition-elimination mechanism to form stable N-substituted amides.[4][5] This reaction is fundamental for conjugating the molecule to other entities, such as carboxylic acids.

-

Alkylation: The amine can act as a nucleophile in substitution reactions with halogenoalkanes.[3] However, this pathway presents a significant synthetic challenge. The initially formed secondary amine is often more nucleophilic than the primary starting material, leading to a high propensity for over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[6]

-

Reaction with Carbonyls: In the presence of a suitable catalyst or pH adjustment, the primary amine can react with aldehydes and ketones to form imines (Schiff bases).[5]

Reactivity of the Thioether

The sulfur atom in the thiopyran ring is a key site for reactivity, particularly oxidation. This is a critical consideration for stability, as oxidation represents a likely degradation pathway.[7]

-

Oxidation: The thioether can be oxidized to form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[7][8] This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The change in the oxidation state of the sulfur atom significantly alters the molecule's polarity, solubility, and potential biological activity.

Caption: Key Reactivity Pathways of the Target Molecule.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable in drug development.[9] Forced degradation, or stress testing, is an essential tool that accelerates the degradation process to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][10]

The primary objective of these studies is to generate a modest level of degradation, typically in the range of 5-20%.[10] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions.

General Workflow for Forced Degradation

Caption: General Experimental Workflow for Forced Degradation Studies.

Protocol: Hydrolytic Stability

-

Causality: This study assesses the molecule's susceptibility to degradation in aqueous environments at different pH levels.[11] While the core structure lacks readily hydrolyzable groups like esters or amides, this test is crucial for confirming the stability of the salt form and the overall molecule under pH stress.

-

Methodology:

-

Preparation: Prepare a 1 mg/mL solution of the compound in a suitable co-solvent if necessary (e.g., acetonitrile/water).

-

Acid Stress: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Base Stress: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubation: Store the stressed samples, along with a control sample in the solvent, at 60°C.[10]

-

Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24 hours).

-

Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute to a suitable concentration and analyze by a stability-indicating HPLC method.

-

-

Expected Outcome: High stability is anticipated. The primary amine hydrochloride is stable to hydrolysis. Significant degradation would be unexpected unless impurities are present.

Protocol: Oxidative Stability

-

Causality: This is the most critical stress test for this molecule. The thioether moiety is a known site for oxidation, which can lead to the formation of sulfoxides and sulfones.[7] Hydrogen peroxide is a common and effective reagent for simulating oxidative stress.

-

Methodology:

-

Preparation: Prepare a 1 mg/mL solution of the compound.

-

Oxidative Stress: Mix the stock solution with a volume of hydrogen peroxide solution to achieve a final H₂O₂ concentration of 3-30%. The concentration may need to be optimized.

-

Incubation: Store the sample at room temperature, protected from light.

-

Time Points: Withdraw aliquots at intervals (e.g., 1, 4, 8, 24 hours).

-

Quenching: No quenching is typically required, as the sample is diluted for analysis.

-

Analysis: Analyze directly by HPLC.

-

-

Expected Outcome: This condition is expected to be the primary degradation pathway. The formation of one or two major degradation products corresponding to the sulfoxide and sulfone derivatives is highly likely.

Protocol: Thermal and Photostability

-

Causality: Thermal stress evaluates the impact of heat, relevant to manufacturing and storage, while photostability testing is a regulatory requirement (ICH Q1B) to determine if the substance is light-sensitive.[10][12]

-

Methodology (Thermal):

-

Solid State: Place a thin layer of the solid compound in a vial and expose it to elevated temperatures (e.g., 80°C).

-

Solution State: Prepare a 1 mg/mL solution and store it at the same elevated temperature.

-

Analysis: At time points (e.g., 1, 3, 7 days), dissolve the solid or dilute the solution for HPLC analysis.

-

-

Methodology (Photostability):

-

Exposure: Expose both solid and solution samples to a light source that meets ICH Q1B specifications (providing both UV and visible light).

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: After the specified exposure period, analyze both the exposed and dark control samples by HPLC.

-

-

Expected Outcome: The compound is expected to have good thermal stability as a solid, given its high melting point. Solution-state stability may vary. Photostability must be determined empirically.

Recommended Analytical Techniques

A validated, stability-indicating analytical method is the cornerstone of any stability study.[] It must be able to separate the intact parent compound from all process-related impurities and degradation products.

-

Primary Technique (Separation and Quantification):

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (e.g., using a C18 column) with a gradient elution of a buffered mobile phase (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is the method of choice.

-

Detection: UV detection is suitable if the molecule or its degradants possess a chromophore. However, for universal detection and confirmation of peak identity, Mass Spectrometry (MS) is highly recommended. HPLC-MS provides mass information that is invaluable for the structural elucidation of unknown degradation products.[]

-

-

Secondary Technique (Structural Elucidation):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of any significant degradation products, the impurity can be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques.

-

Safe Handling and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.[14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[14][15]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid to avoid dust inhalation.[14]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1] A recommended storage temperature is 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[15][16]

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile dominated by its primary amine and thioether functionalities. While generally stable, its primary liability is the oxidative degradation of the sulfur atom to form sulfoxide and sulfone derivatives. A thorough understanding of this pathway is critical for the development of stable formulations and analytical methods. The forced degradation protocols outlined in this guide provide a robust framework for scientists to comprehensively evaluate the stability of this molecule, ensuring the quality, safety, and efficacy of its downstream applications in drug development.

References

- 1. (TETRAHYDROTHIOPYRAN-4-YLMETHYL)AMINE HYDROCHLORIDE | 950603-21-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. ema.europa.eu [ema.europa.eu]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.ca [fishersci.ca]

An Investigator's Guide to the Potential Biological Activities of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Charting Unexplored Territory

In the vast landscape of chemical entities with therapeutic potential, many molecules remain as yet uncharacterized. (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride (CAS: 950603-21-1) is one such compound.[1][2][3] While direct, in-depth research on its specific biological activities is not extensively documented in publicly available literature, its structural motifs suggest a number of promising avenues for investigation. This guide, therefore, serves as a forward-looking technical resource for the scientific community. It is designed to be a starting point for researchers aiming to elucidate the pharmacological profile of this molecule.

This document will not simply list hypothetical activities. Instead, it will provide a scientifically-grounded rationale for why certain biological effects are plausible, drawing on the known activities of structurally related compounds. Furthermore, it will lay out detailed, actionable experimental protocols to systematically test these hypotheses. The intention is to empower researchers to move from theoretical potential to empirical discovery.

Section 1: Molecular Profile and Rationale for Investigation

This compound is a saturated heterocyclic compound featuring a thiopyran ring and a primary aminomethyl group.[3] Its molecular formula is C6H14ClNS, and it has a molecular weight of 167.70 g/mol .[1]

The core structure, tetrahydrothiopyran, is a recognized scaffold in medicinal chemistry. The presence of a sulfur atom in the heterocyclic ring, as opposed to an oxygen (as in the analogous tetrahydropyran), imparts distinct physicochemical properties that can influence metabolic stability, receptor binding, and overall pharmacokinetic behavior. The primary amine functionality is a common feature in many biologically active molecules, often serving as a key interaction point with protein targets such as receptors, enzymes, and ion channels.

The rationale for investigating this particular compound is built on the established biological activities of other tetrahydrothiopyran derivatives, which include:

-

Neuromodulatory Effects: The tetrahydrothiopyran core is utilized as a building block for compounds targeting neurological disorders, suggesting a potential to modulate neurotransmitter systems.[4]

-

Antimicrobial and Antiparasitic Properties: Various derivatives of tetrahydrothiopyran have demonstrated antibacterial, antifungal, antimalarial, and trypanocidal activities.[5][6]

-

Enzyme Inhibition: The general class of compounds is used in biochemical research to probe enzyme activity.[4]

This guide will focus on providing the experimental frameworks to explore these potential activities.

Section 2: Prospective Biological Targets and Experimental Workflows

Given the structural features of this compound, a logical starting point for investigation is its potential interaction with monoaminergic systems, which are critical in the regulation of mood, cognition, and other physiological processes.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Many compounds with a primary amine can interact with monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.

The following workflow outlines a standard in vitro assay to determine the inhibitory potential of the test compound against both MAO-A and MAO-B.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (TETRAHYDROTHIOPYRAN-4-YLMETHYL)AMINE HYDROCHLORIDE | 950603-21-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Screening of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride: A Strategic Approach for CNS Target Deconvolution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutics for Central Nervous System (CNS) disorders is a complex endeavor, often initiated by the characterization of new chemical entities. This guide presents a comprehensive, technically-grounded strategy for the initial in-vitro pharmacological screening of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride, a novel compound with a structure suggestive of potential CNS activity. We will move beyond a simple listing of protocols to explain the causal logic behind a tiered screening cascade, from broad liability profiling to functional validation and selectivity assessment. This document is designed to provide drug discovery professionals with a robust framework for making early, data-driven decisions, thereby efficiently allocating resources and increasing the probability of identifying viable lead candidates.

Introduction: The Compound and the Rationale

This compound (CAS No. 950603-21-1) is a small molecule featuring a saturated thiopyran ring and a primary aminomethyl group[1][2]. The presence of a basic nitrogen atom is a common feature in many CNS-active compounds, as it can be protonated at physiological pH, potentially interacting with key residues in receptors and transporters. The thiopyran scaffold provides a distinct three-dimensional structure that may confer selectivity for specific biological targets.

Given the structural alerts, a systematic and unbiased initial screening against a panel of relevant CNS targets is the critical first step to elucidate its biological activity. The primary objectives of this initial screen are twofold:

-

Target Identification: To identify high-affinity interactions with known CNS receptors, ion channels, or transporters.

-

Early De-risking: To flag potential off-target liabilities that could lead to undesirable side effects, a major cause of attrition for CNS drug candidates[3][4].

Our proposed strategy employs a multi-tiered approach, beginning with high-throughput binding assays to cast a wide net, followed by more complex functional assays to validate initial hits and determine their mode of action.

The Screening Cascade: A Multi-Tiered Strategy

A phased approach is essential for cost-effective and scientifically rigorous screening. By starting with less resource-intensive, high-throughput methods, we can quickly narrow the field of potential targets before committing to more complex, lower-throughput functional studies.

Caption: High-level overview of the tiered screening cascade.

Tier 1: Primary Screening - Broad Target Binding

The initial step is to screen the compound at a single, high concentration (typically 10 µM) against a broad panel of CNS targets using radioligand binding assays. This method is robust, highly sensitive, and amenable to high-throughput formats, making it ideal for primary screening[5]. The goal here is not to determine precise potency, but to identify any significant interactions warranting further investigation.

Rationale for Target Selection: The panel should cover the major classes of CNS drug targets to ensure comprehensive profiling. This includes receptors for key neurotransmitters, critical ion channels, and neurotransmitter transporters.

| Target Class | Examples | Rationale |

| G-Protein Coupled Receptors (GPCRs) | Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT1-7), Muscarinic (M1-M5), Opioid (μ, δ, κ), Histamine (H1-H3), GABA (GABA-B) | This is the largest family of drug targets, central to neurotransmission and implicated in a vast array of CNS disorders[6][7]. |

| Ligand-Gated Ion Channels | GABA-A, NMDA, AMPA, Nicotinic Acetylcholine | These channels mediate fast synaptic transmission; their modulation is a key mechanism for anticonvulsant, anxiolytic, and cognitive-enhancing drugs. |

| Voltage-Gated Ion Channels | Sodium (NaV), Calcium (CaV), Potassium (KV) | Essential for neuronal excitability and signaling; they are established targets for pain, epilepsy, and mood disorders[8][9][10]. |

| Neurotransmitter Transporters | DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin) | These transporters regulate synaptic neurotransmitter levels and are the primary targets for most antidepressant and stimulant medications[11][12][13]. |

Experimental Protocol: Radioligand Binding Assay (Generic)

-

Preparation:

-

Cell membranes or tissue homogenates expressing the target of interest are prepared and stored at -80°C. Protein concentration is determined via a Bradford or BCA assay.

-

The test compound is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

-

Assay Setup (96-well format):

-

Total Binding Wells: Add buffer, a known concentration of radioligand (e.g., [³H]-Citalopram for SERT), and the prepared membranes.

-

Non-Specific Binding (NSB) Wells: Add buffer, radioligand, membranes, and a high concentration of a known, non-labeled competitor ligand to saturate the target sites. This determines the amount of radioligand that binds non-specifically to the membranes and plate.

-

Test Compound Wells: Add buffer, radioligand, membranes, and the test compound (e.g., at a final concentration of 10 µM).

-

-

Incubation:

-

The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium. The choice of conditions is target-dependent and must be validated.

-

-

Termination & Harvesting:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

The filters are washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

-

-

Detection:

-

The filter mat is dried, and a scintillation cocktail is added to each filter spot.

-

The radioactivity (in disintegrations per minute, DPM) is counted using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding = Total Binding - Non-Specific Binding.

-

Percent Inhibition = (1 - [(DPM_Test - DPM_NSB) / (DPM_Total - DPM_NSB)]) * 100.

-

A "hit" is typically defined as >50% inhibition at the screening concentration.

-

Tier 2: Secondary Screening - Functional Validation

Any "hits" from the primary binding screen must be validated in functional assays. A compound that binds to a target may act as an agonist (activator), antagonist (blocker), or allosteric modulator. Binding alone does not reveal this crucial information[14]. Functional assays measure the downstream consequences of compound binding, such as changes in second messenger levels or ion flux.

Caption: Decision tree for determining agonist vs. antagonist activity.

Protocol Example 1: Neurotransmitter Transporter Uptake Assay

For a hit on DAT, NET, or SERT, a transporter uptake assay is essential. Modern fluorescence-based assays offer a safer and higher-throughput alternative to traditional radioisotope uptake methods[15][16].

-

Cell Plating: Plate HEK293 cells stably expressing the transporter of interest (e.g., hSERT) in 96- or 384-well black, clear-bottom microplates. Allow cells to adhere overnight.

-

Compound Addition: Remove growth media and add assay buffer containing various concentrations of the test compound. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include wells with a known inhibitor (e.g., Desipramine for NET) as a positive control.

-

Substrate Addition: Add a fluorescent transporter substrate (a dye that mimics the native neurotransmitter) to all wells[12][13].

-

Kinetic Read: Immediately place the plate in a fluorescence plate reader capable of bottom-reading and kinetic reads. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis: The rate of fluorescence increase (the slope of the kinetic curve) is proportional to the transporter activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the transporter activity[17][18].

Protocol Example 2: GPCR Functional Assay (Calcium Flux)

For a hit on a Gq-coupled receptor (e.g., Muscarinic M1), a calcium flux assay is a common method to measure receptor activation.

-

Cell Plating: Plate CHO or HEK293 cells stably expressing the Gq-coupled receptor of interest in 96- or 384-well black, clear-bottom microplates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

Compound Addition & Detection: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

-

Agonist Mode: Add various concentrations of the test compound and measure the fluorescence signal in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonist activity.

-

-

Data Analysis:

-

For agonists, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

-

For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.

-

Tier 3: Dose-Response, Selectivity, and Early Safety

With functional activity confirmed, the next steps are to quantify the compound's potency and selectivity.

-

Dose-Response Curves: The compound is tested across a range of concentrations (typically using a semi-log dilution series) in the validated binding and functional assays to precisely determine its IC₅₀, EC₅₀, and/or Kᵢ values[19][20]. The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation and is a more absolute measure of affinity, independent of assay conditions like substrate concentration[20].

-

Selectivity Profiling: The compound is tested in dose-response format against other closely related targets (e.g., if the primary hit is the 5-HT₂ₐ receptor, test against other 5-HT receptor subtypes). The goal is to establish a selectivity window, which is crucial for minimizing off-target effects[4]. A compound should ideally be at least 100-fold more potent at its primary target than at other targets.

-

In-Vitro Safety Pharmacology: It is critical to assess potential liabilities early. This involves screening the compound against a panel of targets known to be associated with adverse drug reactions, with the hERG potassium channel being the most critical for assessing cardiovascular risk[10][21].

Hypothetical Data Summary

| Target | Assay Type | Result (IC₅₀ / Kᵢ / EC₅₀) | Functional Activity (Emax) | Interpretation |

| SERT | [³H]-Citalopram Binding | IC₅₀ = 150 nM; Kᵢ = 95 nM | N/A | High-affinity binding to the serotonin transporter. |

| SERT | Fluorescent Substrate Uptake | IC₅₀ = 210 nM | 100% Inhibition | Potent inhibitor of serotonin reuptake. |

| D₂ Receptor | [³H]-Spiperone Binding | IC₅₀ = 2.5 µM | N/A | Moderate affinity binding to the dopamine D₂ receptor. |

| D₂ Receptor | cAMP Functional Assay | IC₅₀ = 3.1 µM | 95% Inhibition | Functional antagonist at the D₂ receptor. |

| 5-HT₂ₐ Receptor | [³H]-Ketanserin Binding | IC₅₀ > 10 µM | N/A | No significant binding at 10 µM. |

| hERG Channel | Patch Clamp Electrophysiology | IC₅₀ > 30 µM | N/A | Low risk of hERG-related cardiotoxicity at therapeutic concentrations. |

Conclusion and Path Forward

This systematic, tiered screening approach provides a comprehensive initial pharmacological profile for this compound. Based on the hypothetical data above, the compound emerges as a potent serotonin reuptake inhibitor with secondary, weaker dopamine D₂ receptor antagonist activity. The >10-fold selectivity for SERT over D₂ suggests a primary mechanism of action via serotonin modulation. The clean hERG profile is a positive sign for its safety profile.

The next logical steps in the drug discovery process would include:

-

Expanded Selectivity Screening: Profile against a wider panel of receptors, channels, and transporters to build a more complete picture of its off-target activities.

-

In-Vitro ADME Studies: Assess metabolic stability in liver microsomes and hepatocytes, and determine its potential to permeate the blood-brain barrier using in-vitro models like the PAMPA or Caco-2 assays[22].

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to optimize potency and selectivity.

-

In-Vivo Target Engagement: If the compound shows favorable properties, progress to preclinical animal models to confirm that it reaches the CNS and engages its target (e.g., via microdialysis or ex-vivo binding studies)[23][24].

By following this rigorous, data-driven pathway, researchers can effectively and efficiently characterize novel chemical entities, laying a solid foundation for the development of the next generation of CNS therapeutics.

References

- 1. (TETRAHYDROTHIOPYRAN-4-YLMETHYL)AMINE HYDROCHLORIDE | 950603-21-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity Models of Key GPCR Families in the Central Nervous System: A Tool for Many Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPCRs in Neuroscience: Driving Advances in Drug Discovery - Celtarys [celtarys.com]

- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 9. High throughput assay technologies for ion channel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 13. MD Neurotransmitter Transporter Assay | LabX.com [labx.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. paperlesslabacademy.com [paperlesslabacademy.com]

- 19. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 20. IC50 - Wikipedia [en.wikipedia.org]

- 21. CNS Safety - Neuroservices-Alliance [neuroservices-alliance.com]

- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Strategies to facilitate the discovery of novel CNS PET ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. perceptive.com [perceptive.com]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride

Abstract & Significance

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is a crucial heterocyclic building block in contemporary drug discovery, serving as a key intermediate for various pharmaceutically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. This application note provides a detailed, field-proven protocol for the synthesis of this compound starting from the commercially available tetrahydrothiopyran-4-one. The described methodology is centered around a one-pot reductive amination, a strategy chosen for its efficiency, operational simplicity, and high yield. We will delve into the mechanistic rationale for reagent selection, provide a step-by-step protocol with integrated validation checkpoints, and offer expert insights for troubleshooting and optimization.

Strategic Overview: The Logic of Reductive Amination

The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis. The most direct and controlled method for this specific conversion is reductive amination .[1][2] This powerful reaction avoids the overalkylation issues often encountered with direct alkylation methods and proceeds through a two-stage mechanism that can be executed in a single reaction vessel.[3]

-

Iminium Ion Formation: The process begins with the condensation of the ketone (tetrahydrothiopyran-4-one) with an ammonia source to form a carbinolamine intermediate. This intermediate then dehydrates to yield an iminium ion.[2] This step is typically catalyzed by a weak acid.

-

In-Situ Reduction: The electrophilic iminium ion is then reduced by a selective hydride donor to form the target primary amine.

The key to a successful one-pot reductive amination lies in the choice of the reducing agent. It must be mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it forms.[3][4]

Causality in Reagent Selection

-

Ketone Substrate: Tetrahydrothiopyran-4-one is a stable, commercially available starting material.[5]

-

Amine Source: Ammonium acetate (NH₄OAc) is the ideal choice. It serves as a readily available source of ammonia and the acetate counter-ion provides the mild acidic catalysis needed to promote iminium ion formation.[1]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[6][7] Unlike the more powerful sodium borohydride (NaBH₄), STAB does not readily reduce simple ketones.[2][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the iminium ion intermediate.[2] This selectivity is crucial for a one-pot procedure. Furthermore, it is a safer and less toxic alternative to sodium cyanoborohydride (NaBH₃CN).[2][4]

-

Solvent: Anhydrous aprotic solvents are required as STAB is water-sensitive.[9] 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction, though tetrahydrofuran (THF) can also be used.[6][7]

Visualized Synthetic Workflow

The overall process, from reaction setup to final product isolation, is outlined in the workflow diagram below.

Caption: High-level overview of the synthetic protocol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for reaction exotherms and vessel sizing.

Materials & Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purpose |

| Tetrahydrothiopyran-4-one | 1003-43-6 | 116.18 | Starting Material |

| Ammonium Acetate (NH₄OAc) | 631-61-8 | 77.08 | Ammonia Source / Catalyst |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Reducing Agent |

| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | Solvent |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Extraction Solvent |

| Hydrochloric Acid, 4M in Dioxane | 7647-01-0 | 36.46 | Salt Formation |

| Diethyl Ether (Et₂O), Anhydrous | 60-29-7 | 74.12 | Solvent |

| Sodium Bicarbonate (NaHCO₃), Sat. Soln. | 144-55-8 | 84.01 | Quenching Agent |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydrothiopyran-4-one (5.0 g, 43.0 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (100 mL).

-

Ammonia Source Addition: Add ammonium acetate (16.6 g, 215 mmol, 5.0 equiv.) to the solution. Stir the resulting suspension for 15 minutes at room temperature.

-

Initiation of Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (13.7 g, 64.5 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Expert Insight: Portion-wise addition is critical to control the initial exotherm and prevent runaway reactions. STAB is hygroscopic; handle it quickly in a dry environment.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring (Self-Validation Checkpoint): Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% Methanol in Dichloromethane with a ninhydrin stain to visualize the amine product.

-

Workup - Quenching: Once the reaction is complete, carefully cool the flask again to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (75 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude (Tetrahydro-2H-thiopyran-4-YL)methanamine free base as an oil.

-

Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (100 mL). While stirring, add 4M HCl in dioxane dropwise until the solution reaches approximately pH 2 (check with wetted pH paper) and a white precipitate forms.

-

Trustworthiness Note: Formation of a solid precipitate at this stage is a strong indicator of successful amine synthesis. The hydrochloride salt is typically a stable, crystalline solid, which aids in purification.

-

-

Isolation and Final Product: Stir the suspension for 1 hour at room temperature. Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.

-

Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield this compound.

Expected Results & Characterization

| Parameter | Expected Outcome |

| Product | This compound |

| CAS Number | 950603-21-1[10] |

| Molecular Formula | C₆H₁₄ClNS |

| Molecular Weight | 167.70 g/mol [11] |

| Physical Appearance | White to off-white solid[10] |

| Expected Yield | 80-90% |

| Purity (by NMR/LC-MS) | >95% |

| Melting Point | 255-257 °C[10] |

-

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should align with the literature value.[10]

Mechanistic Representation

Caption: Simplified mechanism of the one-pot reaction.

Conclusion

The protocol detailed herein for the synthesis of this compound via one-pot reductive amination is robust, high-yielding, and readily scalable. The strategic selection of ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the selective reducing agent ensures an efficient and controlled transformation. This application note serves as a reliable guide for researchers and drug development professionals requiring access to this valuable synthetic intermediate.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. sciencemadness.org [sciencemadness.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. (TETRAHYDROTHIOPYRAN-4-YLMETHYL)AMINE HYDROCHLORIDE | 950603-21-1 [chemicalbook.com]

- 11. chemscene.com [chemscene.com]

Application Note: A Robust Protocol for the Synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine Hydrochloride via Reductive Amination

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities. This document provides a detailed, field-proven protocol for the synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride, a valuable building block in medicinal chemistry.

Introduction

(Tetrahydro-2H-thiopyran-4-YL)methanamine and its derivatives are significant scaffolds in drug discovery, appearing in a variety of compounds with diverse biological activities. The synthesis of this primary amine is a critical step in the development of new therapeutic agents. This application note details a reliable and efficient one-pot reductive amination protocol for the preparation of the hydrochloride salt of (Tetrahydro-2H-thiopyran-4-YL)methanamine from Tetrahydro-4H-thiopyran-4-one.

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency.[1] This method involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[3][4]

This protocol leverages the advantages of sodium triacetoxyborohydride in conjunction with ammonium acetate as the ammonia source to achieve a high-yielding synthesis of the target primary amine. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.

Reaction Mechanism and Rationale

The reductive amination process unfolds in two primary stages within a single reaction vessel. Initially, the carbonyl group of Tetrahydro-4H-thiopyran-4-one reacts with ammonia, generated in situ from ammonium acetate, under mildly acidic conditions to form an intermediate imine. This is followed by the selective reduction of the imine by sodium triacetoxyborohydride to yield the desired primary amine.

The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. Unlike more powerful reducing agents such as sodium borohydride, NaBH(OAc)₃ is less likely to reduce the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[3] The slightly acidic nature of the reaction medium, often facilitated by the acetic acid byproduct of the reducing agent, helps to catalyze the formation of the iminium ion, which is then rapidly reduced.[2][3]

For the synthesis of primary amines, a large excess of an ammonia source like ammonium acetate is often employed to drive the equilibrium towards imine formation and minimize the potential for over-alkylation to secondary amines.[2]

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |

| Tetrahydro-4H-thiopyran-4-one | C₅H₈OS | 116.18 | 1072-72-6 | Commercially Available | Starting material |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 631-61-8 | Commercially Available | Ammonia source |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Commercially Available | Reducing agent |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Commercially Available | Anhydrous, reaction solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available | Extraction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house | Aqueous solution for workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Commercially Available | Drying agent |

| Hydrochloric Acid solution | HCl | 36.46 | 7647-01-0 | Commercially Available | 2M in diethyl ether for salt formation |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Commercially Available | Anhydrous, for precipitation |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Tetrahydro-4H-thiopyran-4-one (1.0 eq).

-

Addition of Reagents: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material, followed by the addition of ammonium acetate (10.0 eq). Stir the resulting suspension vigorously for 15-20 minutes at room temperature.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirred suspension.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.

-

Purification of the Free Amine (Optional but Recommended): The crude amine can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.

-

Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation of the Final Product: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

The described protocol is expected to provide the target compound in good to excellent yields. The final product, this compound, should be a white to off-white solid.

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (by NMR/LC-MS) | >95% |

| Appearance | White to off-white solid |

Characterization Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the tetrahydrothiopyran ring protons and the aminomethyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the free amine.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show a broad N-H stretch characteristic of an ammonium salt.[5]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | - Ensure all reagents are anhydrous. - Extend the reaction time. - Use a larger excess of ammonium acetate. |

| Loss of product during workup. | - Ensure the aqueous layer is thoroughly extracted. - Be cautious during the concentration step to avoid loss of volatile product. | |

| Formation of Alcohol Byproduct | Reduction of the starting ketone. | - Ensure the reaction is not overheated. - Use a milder reducing agent if necessary, although NaBH(OAc)₃ is generally selective. |

| Incomplete Salt Formation | Insufficient HCl. | - Add more HCl solution dropwise until no further precipitation is observed. |

| Oily Product Instead of Solid | Impurities present. | - Purify the free amine by column chromatography before salt formation. - Ensure all solvents used for precipitation are anhydrous. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing a one-pot reductive amination with sodium triacetoxyborohydride and ammonium acetate, this method offers an efficient and high-yielding route to a valuable building block for pharmaceutical and chemical research. The detailed step-by-step procedure, along with the troubleshooting guide, should enable researchers to successfully implement this synthesis in their laboratories.

References

Application and Protocol Guide for the Characterization of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

Introduction